molecular formula C11H10ClF3N2O2 B11836705 Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate

Cat. No.: B11836705
M. Wt: 294.66 g/mol
InChI Key: HXRVSIPGGUOVJA-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate typically involves the reaction of ethyl chloroacetate with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The hydrazono group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and hydrazono groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10ClF3N2O2

Molecular Weight

294.66 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+

InChI Key

HXRVSIPGGUOVJA-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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